6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride
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Overview
Description
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a piperazine ring and a pyranone moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride typically involves the reaction of 6-methyl-4-pyrone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically produced in powder form and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-piperazin-1-ylpyran-2-one: The base compound without the hydrochloride salt.
4-Piperazin-1-ylpyran-2-one: A similar compound lacking the methyl group.
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrobromide: A similar compound with a different halide salt.
Uniqueness
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride is unique due to its specific combination of a piperazine ring and a pyranone moiety, along with the hydrochloride salt. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
6-methyl-4-piperazin-1-ylpyran-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8-6-9(7-10(13)14-8)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJZMHKJUFFBBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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